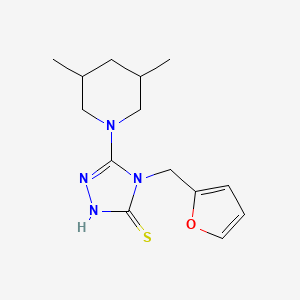

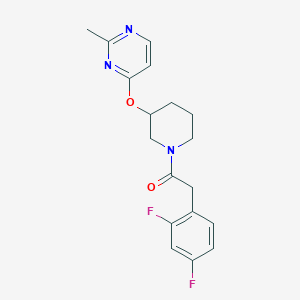

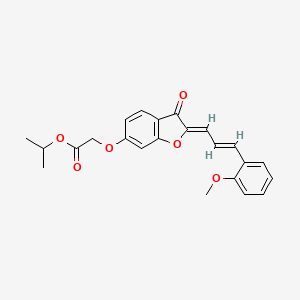

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, also known as JNJ-40411813, is a novel and potent inhibitor of the histamine H3 receptor. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD.

Scientific Research Applications

Complexation of Metal Ions

A study by Matczak-Jon et al. (2010) explored the solution properties of a series of aminomethane-1,1-diphosphonic acids and related compounds with pyridyl and other aromatic side chains. These compounds, including variations similar to the chemical , demonstrated a strong tendency to form protonated multinuclear complexes with metal ions like Zn(II), Mg(II), and Ca(II). This finding is crucial for understanding the aggregational properties and complex-formation equilibria of such compounds in solution (Matczak-Jon et al., 2010).

Antimicrobial Activity

The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, as studied by Bayrak et al. (2009), involved a compound structurally related to the one . These compounds exhibited significant antimicrobial activity, highlighting the potential of such chemical structures in developing new antimicrobial agents (Bayrak et al., 2009).

Pyrrole and Pyrrolidine Derivatives

Anderson and Liu (2000) discussed pyrrole and pyrrolidine derivatives, emphasizing their importance in biological molecules like heme and chlorophyll. Pyrrolidine derivatives, which are structurally similar to the chemical , are used as intermediates, wetting agents, and solvents, and are known for their relatively low toxicity (Anderson & Liu, 2000).

Synthesis and Bioactivities of 4-Amino Derivatives

Liu et al. (2014) investigated the synthesis and potential bioactivities of 4-amino tetramic acid derivatives. They tested these compounds for various biological activities, including herbicidal, fungicidal, insecticidal, and antitumor properties. This research suggests the potential of 4-amino derivatives, structurally related to the compound , in various biological applications (Liu et al., 2014).

Binding of CO2 in Rhenium(I) Triscarbonyl Compounds

Stichauer et al. (2017) described rhenium(I) triscarbonyl compounds with ligands similar to (4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, capable of binding CO2. These compounds demonstrate the potential for capturing and utilizing CO2, a significant aspect in environmental chemistry (Stichauer et al., 2017).

properties

IUPAC Name |

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3/t10-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKZNHAVAZJJJB-ZYHUDNBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)CN)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CC1=O)CN)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)

![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)

![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)

![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)

![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)